3-beta-chloro-Imperialine
Overview
Description
3-beta-chloro-Imperialine is a Cervane alkaloid derivative of Imperialine from the plant Petilium eduardi . It is a potent medium-lasting selective M2 muscarinic receptor antagonist . It appears as a white to pale yellow powder .
Molecular Structure Analysis
The molecular formula of 3-beta-chloro-Imperialine is C27H42ClNO2 . The IUPAC name is (1R,2S,6S,9S,10S,11R,14S,15S,18S,20S,23R,24S)-20-chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo [12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one .Physical And Chemical Properties Analysis
3-beta-chloro-Imperialine has a molecular weight of 448.08 . It has a boiling point of 564.6±50.0 °C at 760 mmHg . The melting point is 203-208 °C , and it has a density of 1.2±0.1 g/cm3 . It is soluble in chloroform, but not well soluble in acetone, methanol, ethanol, or water .Scientific Research Applications
Muscarinolytic Activity
3-beta-chloro-Imperialine, a halogenated derivative of imperialine, has been studied for its muscarinolytic activities. Research indicates that this compound demonstrates significant activity in this regard. The structure of 3-beta-chloro-Imperialine and its muscarinolytic effects have been established through various studies (Shakirova, Shakirov, & Mirzaev, 1995).
M-Cholinoblocking Activity
Further research on 3-beta-chloro-Imperialine shows its characteristics as an M-cholinoblocker, particularly as a peripheral mixed M2,4-cholinoblocker. This suggests potential applications in the modulation of cholinergic systems (Mirzaev, Shakirov, & Shakirova, 1997).
Extraction and Quantitative Determination
Studies also focus on the extraction of imperialine and its derivatives from various plant sources. Techniques like HPLC-evaporative light scattering detection have been used for quantitative determination, highlighting its importance in natural product chemistry and potential therapeutic applications (Li, Zeng, Li, & Lin, 2002).
Pharmacokinetics and Absorption
Investigations into the pharmacokinetics and absorption characteristics of imperialine, including 3-beta-chloro-Imperialine, provide insights into its bioavailability and potential as a therapeutic compound. This encompasses studies on its intestinal absorption and the impact of different solvents on its extraction efficiency (Lin et al., 2015).
Anti-inflammatory Effects
Research also delves into the anti-inflammatory effects of compounds like imperialine, which can be related to the activities of its derivatives such as 3-beta-chloro-Imperialine. These studies contribute to understanding the potential medical applications of these compounds (Wu et al., 2015).
properties
IUPAC Name |
(1R,2S,6S,9S,10S,11R,14S,15S,18S,20S,23R,24S)-20-chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42ClNO2/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-29(25)13-15)11-22-19(17)12-24(30)23-10-16(28)8-9-26(22,23)2/h15-23,25,31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21+,22-,23+,25-,26+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTAIQOZSINDOZ-LRCDAWNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)Cl)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)Cl)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-beta-chloro-Imperialine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.